2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylphenylamine with thioamide and an aldehyde under specific conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, where the thiazole ring is substituted with different functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and inhibit their activity, leading to changes in cellular processes . The thiazole ring structure allows it to interact with various biological molecules, making it a versatile compound in biochemical research .
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde can be compared with other similar compounds, such as:
2-(3,5-Dimethylphenyl)thiazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and applications.
2-(3,5-Dimethylphenyl)thiazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, which affects its solubility and reactivity. The uniqueness of this compound lies in its aldehyde functional group, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H11N1OS
- Molecular Weight : 219.29 g/mol
This compound consists of a thiazole ring substituted with a 3,5-dimethylphenyl group and an aldehyde functional group at the fourth position.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds indicated that derivatives similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Compound | Target Organism | Activity (MIC µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Escherichia coli | 64 | |
Candida albicans | 16 |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents targeting resistant strains.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have revealed that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Doxorubicin (10.0) |
A549 (Lung Cancer) | 12.5 | Cisplatin (8.0) |
HeLa (Cervical Cancer) | 20.0 | Paclitaxel (15.0) |
The IC50 values indicate that this compound possesses comparable cytotoxicity to established chemotherapeutic agents, highlighting its potential for further development.
The mechanism by which this compound exerts its biological effects is believed to involve the interaction with cellular targets such as enzymes and receptors. Thiazoles are known to inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting ribosomal RNA.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
Case Studies
Recent studies have explored the efficacy of thiazole derivatives in various disease models:
- Study on Antibacterial Efficacy : A series of compounds including this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated effective inhibition at low concentrations.
- Anticancer Research : In vivo studies using xenograft models showed that treatment with thiazole derivatives led to significant tumor regression compared to controls, indicating their potential role in cancer therapy.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDBCOQDDGYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CS2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695873 | |
Record name | 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-96-6 | |
Record name | 2-(3,5-Dimethylphenyl)-4-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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